1H-1,2,4-Triazol-3-amine hydrochloride
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Overview
Description
1H-1,2,4-Triazol-3-amine hydrochloride is a chemical compound consisting of a triazole ring system with an amino group attached to the carbon atom at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-1,2,4-Triazol-3-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring . The reaction conditions typically include heating and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the amino group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield triazole N-oxides, while substitution reactions can produce N-alkylated triazoles .
Scientific Research Applications
1H-1,2,4-Triazol-3-amine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular diseases.
Agrochemicals: The compound serves as a raw material for the synthesis of herbicides, fungicides, and insecticides.
Material Science: It is used as a ligand in coordination chemistry and as a precursor for the production of new functional materials such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazol-3-amine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . The compound’s ability to form hydrogen bonds and engage in bipolar interactions allows it to interact with various biomolecular targets, enhancing its efficacy in different applications .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: This compound shares a similar triazole ring structure but differs in the position of the amino group.
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride: This derivative has a methyl group attached to the triazole ring, which can influence its chemical properties and reactivity.
Uniqueness
1H-1,2,4-Triazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Biological Activity
1H-1,2,4-Triazol-3-amine hydrochloride is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, focusing on its potential as an antitrypanosomal agent, antimicrobial properties, and other therapeutic effects.
Chemical Structure and Properties
This compound belongs to the triazole family of compounds, characterized by a five-membered ring containing three nitrogen atoms. This structure is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.
Antitrypanosomal Activity
Recent studies have demonstrated that this compound exhibits significant activity against Trypanosoma cruzi, the causative agent of Chagas disease.
- In Vitro Studies : A series of 3-nitro derivatives of 1H-1,2,4-triazole were screened for their ability to inhibit T. cruzi amastigotes in L6 cells. Compounds showed IC50 values ranging from 40 nM to 1.97 μM with selectivity indices (SI) between 44 and 1320, indicating a high degree of selectivity towards the parasite while sparing host cells .
- In Vivo Studies : In animal models, treatment with these compounds resulted in a significant reduction in parasite load and an increase in T. cruzi-specific CD8+ T cells, suggesting an immunomodulatory effect alongside direct antiparasitic action .
Antimicrobial Activity
The triazole ring structure has been associated with various antimicrobial properties:
- Antibacterial and Antifungal Effects : Compounds derived from 1H-1,2,4-triazole have shown promising results against a range of bacterial strains and fungi. For instance, certain derivatives demonstrated activity against multidrug-resistant bacterial strains .
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of triazoles to inhibit key enzymes involved in nucleic acid synthesis or cell wall formation in pathogens .
Case Studies
Safety and Toxicity
While the biological activities are promising, concerns regarding the toxicity of nitro-containing compounds persist. In vitro mutagenicity tests indicated that many triazole derivatives exhibited low mutagenic potential compared to their nitroimidazole counterparts . Further studies are necessary to evaluate long-term safety and potential side effects.
Properties
Molecular Formula |
C2H5ClN4 |
---|---|
Molecular Weight |
120.54 g/mol |
IUPAC Name |
1H-1,2,4-triazol-5-amine;hydrochloride |
InChI |
InChI=1S/C2H4N4.ClH/c3-2-4-1-5-6-2;/h1H,(H3,3,4,5,6);1H |
InChI Key |
NDMJUGGUJATEKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)N.Cl |
Origin of Product |
United States |
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